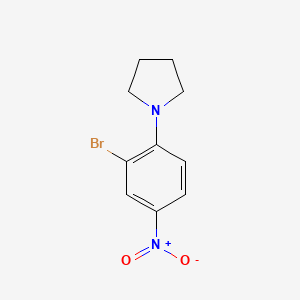
1-(2-Bromo-4-nitrophenyl)pyrrolidine
Übersicht
Beschreibung
“1-(2-Bromo-4-nitrophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1260655-13-7 . It has a molecular weight of 271.11 and its molecular formula is C10H11BrN2O2 . The compound is characterized by a pyrrolidine ring attached to a 2-bromo-4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-nitrophenyl)pyrrolidine” is represented by the InChI code: 1S/C10H11BrN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This indicates the presence of a pyrrolidine ring attached to a 2-bromo-4-nitrophenyl group.Physical And Chemical Properties Analysis
The compound “1-(2-Bromo-4-nitrophenyl)pyrrolidine” has a molecular weight of 271.11 . Its molecular formula is C10H11BrN2O2 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
1-(2-Bromo-4-nitrophenyl)pyrrolidine serves as an intermediate in the synthesis of various biologically active compounds. This process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, to create complex structures with potential biological activities (Wang et al., 2016).
Crystal Growth and Characterization
The compound has been used to grow organic single crystals. These crystals have been characterized using techniques like X-ray analysis, FTIR spectral analysis, and thermoanalytical studies. Such research is crucial for understanding the material properties of the compound, which can have implications in various scientific fields (Nirosha et al., 2015).
Chemical Stability and Reactivity
Research has also focused on understanding the chemical stability and reactivity of derivatives of 1-(2-Bromo-4-nitrophenyl)pyrrolidine. For example, pyrrolidine nitroxides with certain substitutions adjacent to the N–O group are known for their high resistance to bioreduction, which is significant for their potential applications in chemical and biological systems (Taratayko et al., 2022).
Material Science and Photodynamics
The excited states dynamics of derivatives of this compound, such as 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, have been studied. This research is crucial in material science, particularly in understanding how these compounds behave under light excitation, which can have implications in photodynamic therapy and light-sensitive materials (Ghosh & Palit, 2012).
Electrophilic Reactions and Kinetics
The compound and its derivatives are also studied for their role in electrophilic reactions and kinetics. This involves understanding how the compound behaves in different chemical reactions, which is vital for developing new synthetic methods and materials (Kivala et al., 2006).
Eigenschaften
IUPAC Name |
1-(2-bromo-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRDTGBNLTDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-nitrophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



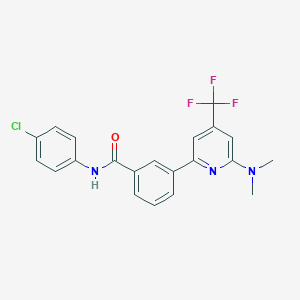
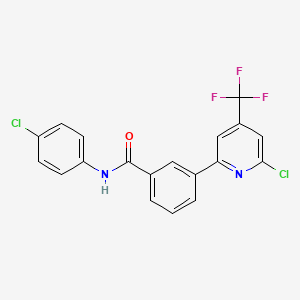
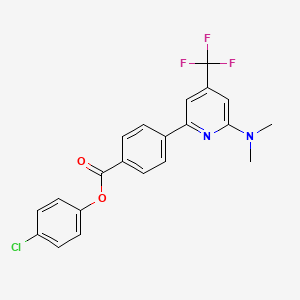
![3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine](/img/structure/B1401775.png)
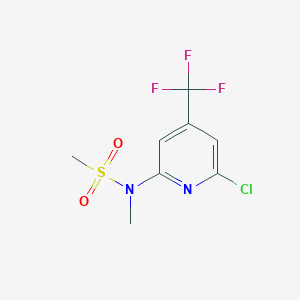
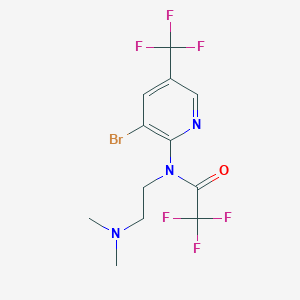
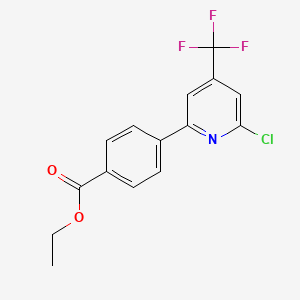
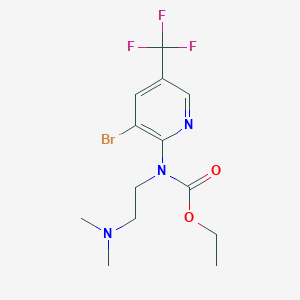
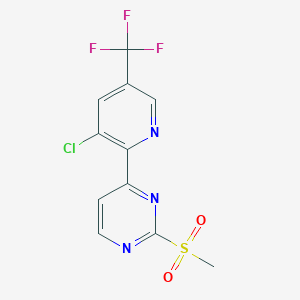
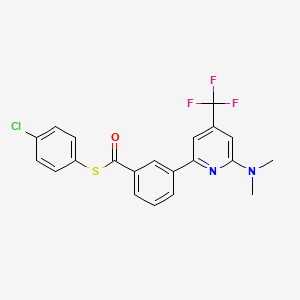
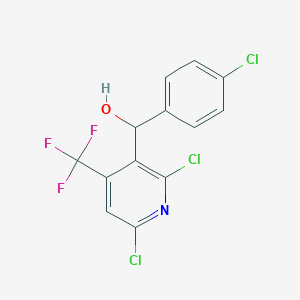
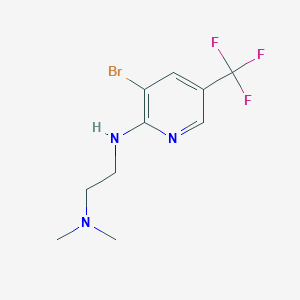
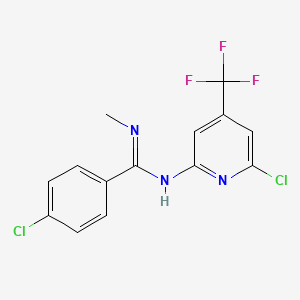
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1401792.png)